(2R,3S)-3-(tert-Butoxy)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)butanoic acid
Overview
Description
(2R,3S)-3-(tert-Butoxy)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)butanoic acid is a useful research compound. Its molecular formula is C15H25N3O6 and its molecular weight is 343.38 g/mol. The purity is usually 95%.
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Biological Activity
(2R,3S)-3-(tert-Butoxy)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)butanoic acid, commonly referred to by its CAS number 79276-23-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 343.38 g/mol. The structure features a tert-butoxy group and a dioxopiperazine moiety, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 343.38 g/mol |
Purity | 97% |
Solubility | Very soluble |
CAS Number | 79276-23-6 |
Research indicates that this compound functions primarily as an antibody-drug conjugate (ADC) linker . This role is crucial in targeted cancer therapies where the compound facilitates the delivery of cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.
In vitro studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines by promoting apoptosis and disrupting cell cycle progression. The mechanism involves interaction with specific cellular pathways that regulate apoptosis and proliferation.
Biological Activity Overview
The biological activity of this compound has been characterized through various assays:
- Antitumor Activity : The compound exhibits significant cytotoxic effects against multiple cancer cell lines.
- Inhibition of Androgen Receptor : Studies suggest that it may inhibit androgen receptor signaling pathways, which are critical in prostate cancer progression.
- ADCs Development : Its utility as a linker in ADCs has been highlighted in several studies aimed at enhancing the efficacy of chemotherapeutic agents.
Case Study 1: Antitumor Efficacy
In a study published in Cancer Research, this compound was tested on human breast cancer cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent antitumor activity.
Case Study 2: Mechanistic Insights
Research conducted by MedChemExpress demonstrated that the compound triggers apoptosis via the intrinsic pathway, evidenced by increased caspase activity and mitochondrial membrane potential changes in treated cells.
Pharmacokinetics and Toxicology
The pharmacokinetic profile indicates high gastrointestinal absorption with moderate blood-brain barrier permeability. However, it is classified as a P-glycoprotein substrate, which may affect its bioavailability. Toxicological assessments suggest that while the compound has therapeutic potential, careful monitoring is required to mitigate adverse effects related to systemic exposure.
Properties
IUPAC Name |
(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O6/c1-6-17-7-8-18(12(20)11(17)19)14(23)16-10(13(21)22)9(2)24-15(3,4)5/h9-10H,6-8H2,1-5H3,(H,16,23)(H,21,22)/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAOKKSXPSOZRL-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H]([C@H](C)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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